2-(3-Ethoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Catalog No.
S13986094
CAS No.
M.F
C11H23BO3
M. Wt
214.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Ethoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxa...

Product Name

2-(3-Ethoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

IUPAC Name

2-(3-ethoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Molecular Formula

C11H23BO3

Molecular Weight

214.11 g/mol

InChI

InChI=1S/C11H23BO3/c1-6-13-9-7-8-12-14-10(2,3)11(4,5)15-12/h6-9H2,1-5H3

InChI Key

PGYBAAORJNOZDB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCOCC

2-(3-Ethoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound characterized by the presence of a dioxaborolane ring structure. This compound features a tetramethyl substitution on the boron atom, which contributes to its stability and reactivity. The ethoxypropyl group enhances its solubility in organic solvents and may influence its interactions in biological systems. The molecular formula for this compound is C12H23BO3C_{12}H_{23}BO_3, and it has a unique structure that allows for various applications in organic synthesis and materials science.

The chemical behavior of 2-(3-Ethoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be attributed to its boron atom, which can undergo various reactions typical of organoboron compounds:

  • Nucleophilic Substitution: The boron atom can be replaced by nucleophiles in reactions where the dioxaborolane group acts as a leaving group.
  • Cross-Coupling Reactions: This compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura reactions, where it can react with aryl or vinyl halides to form carbon-carbon bonds.
  • Hydrolysis: In the presence of water or moisture, the dioxaborolane ring can hydrolyze to form boronic acids.

These reactions are significant in synthetic organic chemistry for constructing complex molecules.

  • Anticancer Activity: Certain organoboron compounds have been investigated for their potential to inhibit tumor growth.
  • Antimicrobial Properties: There is evidence that some dioxaborolanes possess antimicrobial activity against various pathogens.

Further studies are required to elucidate the specific biological effects of this compound.

The synthesis of 2-(3-Ethoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves:

  • Formation of the Dioxaborolane Ring: This can be achieved through the reaction of a boronic acid with an appropriate alcohol under acidic conditions.
  • Substitution with Ethoxypropyl Group: The introduction of the ethoxypropyl moiety can be accomplished through nucleophilic substitution reactions involving suitable electrophiles.

These methods highlight the versatility of organoboron chemistry in creating complex molecular architectures.

2-(3-Ethoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has potential applications in various fields:

  • Organic Synthesis: Its ability to participate in cross-coupling reactions makes it valuable for synthesizing pharmaceuticals and agrochemicals.
  • Materials Science: Organoboron compounds are used in developing new materials with unique electronic and optical properties.
  • Catalysis: This compound may serve as a ligand in catalytic processes due to its stable boron framework.

Interaction studies involving 2-(3-Ethoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane focus on its reactivity with other chemical species. These studies are crucial for understanding how this compound behaves in biological systems and synthetic environments. Investigations into its interactions with metals in catalysis or its binding affinity to biological targets could provide insights into its utility and safety.

Several compounds share structural similarities with 2-(3-Ethoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Here are some notable examples:

Compound NameStructureUnique Features
2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneStructureLacks ethoxypropyl group; used in similar reactions.
4-Methyl-2-(3-methoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneStructureContains methoxy instead of ethoxy; different solubility properties.
4-Chlorophenyl-substituted dioxaborolanesVariesIncorporates halogen substituents; alters reactivity and biological activity.

These comparisons highlight the uniqueness of 2-(3-Ethoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane regarding its functional groups and potential applications in organic synthesis and materials science. Each compound's specific substituents influence its reactivity and utility across different chemical contexts.

Hydrogen Bond Acceptor Count

3

Exact Mass

214.1740248 g/mol

Monoisotopic Mass

214.1740248 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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